![molecular formula C12H12F3NO2 B13165404 1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid CAS No. 1258640-23-1](/img/structure/B13165404.png)
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Description
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is a conformationally restricted amino acid characterized by a cyclobutane core substituted with an amino group and a carboxylic acid at position 1, and a 4-(trifluoromethyl)phenyl group at position 2. The cyclobutane ring imposes steric constraints that reduce molecular flexibility, enhancing binding specificity in biological systems .
Properties
CAS No. |
1258640-23-1 |
---|---|
Molecular Formula |
C12H12F3NO2 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
1-amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)9-3-1-7(2-4-9)8-5-11(16,6-8)10(17)18/h1-4,8H,5-6,16H2,(H,17,18) |
InChI Key |
UFUYOBOYDMVNHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)N)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of α-Trifluoromethyl Cyclobutane-Containing Building Blocks
The synthesis of α-trifluoromethyl cyclobutane-containing building blocks begins with 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile.
- Synthesis of carboxylic acid and amine starting from nitrile.
- Preparation of amine using a multigram scale approach.
Synthesis Using Sulfur Tetrafluoride
A method for synthesizing trifluoromethyl-substituted analogs of 1-aminocyclobutane-1-carboxylic acid involves transforming the acid moiety into the trifluoromethyl group using \$$ SF_4 \$$ and HF.
Synthesis of Trifluoromethyl-Cyclobutyl Building Blocks
Reacting sulfur tetrafluoride with cyclobutylcarboxylic acids on a gram-to-multigram scale can produce trifluoromethyl-cyclobutyl fragments.
- React carboxylic acids with sulfur tetrafluoride.
- Purify products by silica gel column chromatography on a milligram scale.
- Isolate products by crystallization or distillation under reduced pressure on a gram-to-multigram scale.
- Confirm product structures by X-ray crystallographic analysis.
Synthesis from Cycloalkylcyanoesters
Processes for making 1-carbamoylcycloalkylcarboxylic acid:
- \$$ R1 \$$ is \$$ C1 $$-\$$ C_4 \$$ alkyl, H
- Base: \$$ Na2CO3 \$$ and \$$ K2CO3 \$$
- Cycloalkylating agents: dibromopropane, dichloropropane, chlorobromopropane, 1,3-ditosylpropane, 1,3-dimesylpropane
- React cycloalkylating agents with a base to make a cycloalkylcyanoester of Formula (Ib). The group -(CH$$ 2 $$$$)x$$- is optionally partially or fully halogenated and optionally substituted with one or more OH, \$$ NH2 \$$, \$$ C1-6 \$$-alkyl, phenyl, \$$ CF_3 \$$.
- Perform base hydrolysis on the product from step 1 with a suitable base to make a cycloalkylamidoacid compound of Formula (Ic).
- Optionally, treat the cycloalkyloamidoacid product from step 2 with a base and an oxidizing agent to make cycloalkylaminoacid compounds of Formula (Id).
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its target sites. Additionally, the cyclobutane ring can provide rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 1-amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid and analogous cyclobutane-bearing compounds are summarized below:
Table 1: Key Comparisons of Cyclobutane-Based Amino Acid Derivatives
Key Observations :
Substituent Effects :
- Trifluoromethylphenyl vs. Direct CF₃ : The 4-(trifluoromethyl)phenyl group in the target compound introduces aromaticity and extended π-system interactions, distinguishing it from analogues with direct CF₃ substitution on the cyclobutane (). This aromatic group may enhance binding to hydrophobic pockets in proteins or enzymes.
- Alkenyl Chains (E7/Z7) : Compounds like E7/Z7 () use flexible alkenyl chains for peptide stapling, whereas the rigid trifluoromethylphenyl group in the target compound may favor different conformational constraints.
Synthetic Strategies :
- Trifluoromethylation via SF4/HF () is critical for introducing CF₃ groups but poses safety challenges. In contrast, peptide stapling compounds (E7/Z7) rely on RCM, emphasizing olefin geometry control .
Applications: Imaging Agents: FACBC () demonstrates the utility of fluorine-substituted cyclobutanes in PET imaging, while the trifluoromethylphenyl group in the target compound could offer improved lipophilicity for tissue penetration. Metabolic Stability: CF₃ groups () enhance resistance to oxidative metabolism compared to non-fluorinated analogues.
Ring Strain and Flexibility :
- The cyclobutane ring’s inherent angle strain is mitigated in 3,3-dimethyl derivatives () but exacerbated in difluoro analogues (). The trifluoromethylphenyl group may further rigidify the structure, affecting binding kinetics.
Biological Activity
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid (CAS No. 1258640-23-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its cyclobutane framework with a trifluoromethyl group, which enhances its lipophilicity and alters its electronic characteristics. The molecular formula is , with a molecular weight of 259.22 g/mol. The presence of the trifluoromethyl group is known to influence biological activity by modulating interactions with biological targets.
Pharmacological Profile
The biological activity of this compound can be summarized as follows:
Case Studies
- Amino Acid Transport Studies :
- Comparative Analysis with Similar Compounds :
Research Findings
Recent research has focused on the synthesis and evaluation of trifluoromethyl-containing compounds for therapeutic applications. Notably, the incorporation of trifluoromethyl groups has been associated with improved pharmacokinetic properties and enhanced biological activities:
- Trifluoromethyl Substituents : The presence of these groups has been linked to increased lipophilicity and stability against metabolic degradation, making them suitable candidates for drug development .
- Structure-Activity Relationship (SAR) : Studies have shown that the position and nature of substituents on the aromatic ring significantly influence biological activity, emphasizing the need for detailed SAR analysis in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.